2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Overview
Description
The compound 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a spiroketal, a class of compounds that feature a ketal (a functional group derived from a ketone and an alcohol) spanning two rings. This particular structure is characterized by a 1,4-dioxaspiro[4.5]decane skeleton, which is a common motif in various natural products and synthetic targets due to its complex and versatile nature .
Synthesis Analysis
The synthesis of related spiroketal structures often involves the formation of the spiroketal moiety through key steps such as dianion alkylation, asymmetric cyclization, or Wittig methodology. For instance, the synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, starts from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate . Similarly, the synthesis of 1,6-dioxaspiro[3.4]octanes, which share a similar spiroketal core, is achieved through lithiation followed by treatment with iodine and silver(I) oxide . Enantioselective synthesis of 1,6-dioxaspiro[4.5]decane compounds is accomplished via asymmetric five-membered ring cyclization induced by a sulfinyl chirality . These methods highlight the complexity and the need for precise control over the stereochemistry in the synthesis of spiroketal compounds.
Molecular Structure Analysis
The molecular structure of spiroketals, including 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane, is often elucidated using techniques such as 13C NMR spectroscopy. Corrections to structure determinations of related compounds have been made to address previous misassignments, emphasizing the importance of accurate structural characterization . The crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, reveals a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, indicating the diverse conformations that spiroketal structures can adopt .
Chemical Reactions Analysis
Spiroketal compounds, including those with a 1,4-dioxaspiro[4.5]decane core, can undergo various chemical reactions. The synthesis processes often involve multiple steps, including cyclization, deoxygenation, reduction, and spiroketalation, to achieve the desired stereochemistry and functionalization . These reactions are crucial for constructing the complex spiroketal framework and for introducing substituents that define the biological activity and physical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of spiroketals are influenced by their molecular structure. The presence of chiral centers and the spiroketal moiety can affect properties such as solubility, boiling point, and reactivity. The stereochemistry of the spiroketal center is particularly important, as it can determine the compound's interaction with biological systems, such as pheromone receptors in bees . The crystallographic analysis of related compounds provides insight into the solid-state conformation, which can be related to the compound's behavior in different environments .
Scientific Research Applications
Specific Scientific Field
This compound is used in the field of cancer research, specifically in the study of metastatic melanoma and other types of cancer .
Summary of the Application
The compound is used as a modulator for the sigma-2 receptor (S2R), which is overexpressed in proliferating tumor cells . It has been identified as a potent S2R modulator that is effective in melanoma .
Methods of Application or Experimental Procedures
The compound was synthesized and a fluorescent probe was designed for it. This probe enters SK-MEL-2 melanoma cells, as assessed using confocal microscopy analysis . The compound was also used in glycosylation reactions to synthesize thioglycoside derivatives .
Results or Outcomes
The administration of the compound activates the endoplasmic reticulum stress response through the upregulation of protein kinase R-like ER kinase (PERK), activating transcription factor 4 (ATF4) genes, and C/EBP homologous protein (CHOP) . The compound showed moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines .
2. Application in Synthesis of Complex Structures
Specific Scientific Field
This compound is used in the field of organic chemistry for the synthesis of complex structures .
Summary of the Application
The compound is used in the synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes .
Methods of Application or Experimental Procedures
The compound is used in the synthesis process of 1,6,9-Tri-oxaspiro[4.5]decanes .
Results or Outcomes
The synthesis resulted in the production of 1,6,9-Tri-oxaspiro[4.5]decanes .
3. Application in Hyper Cross-Linked Polymers
Specific Scientific Field
This compound is used in the field of polymer science, specifically in the synthesis of hyper cross-linked polymers .
Summary of the Application
Hyper cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years. The compound “2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” could potentially be used in the synthesis of these polymers .
Methods of Application or Experimental Procedures
The HCP material is synthesized by Friedel Craft reactions. Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers .
Results or Outcomes
HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .
4. Application in Synthesis of Spirocyclopropanes
Specific Scientific Field
This compound is used in the field of organic chemistry for the synthesis of spirocyclopropanes .
Summary of the Application
Spirocyclopropane annelated to six- and five-member rings have been synthesized in recent decades .
Methods of Application or Experimental Procedures
Various methods for the synthesis of these compounds have been reported. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded azine (Corey–Chaykovsky reaction), but in the presence of excess dimethyloxosulfonium methylide, spiro [cyclopropane-1,9′-fluorene] was produced .
Results or Outcomes
The synthesis resulted in the production of spirocyclopropanes linked to 5-member rings .
5. Application in Metastatic Melanoma Treatment
Specific Scientific Field
This compound is used in the field of medical research, specifically in the treatment of metastatic melanoma .
Summary of the Application
The sigma-2 receptor (S2R) is overexpressed in proliferating tumor cells and represents a promising vulnerability to target. The compound “2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” has been identified as a potent S2R modulator that is effective in melanoma .
Methods of Application or Experimental Procedures
A fluorescent probe was designed for the compound, which enters SK-MEL-2 melanoma cells as assessed using confocal microscopy analysis .
Results or Outcomes
The administration of the compound activates the endoplasmic reticulum stress response through the upregulation of protein kinase R-like ER kinase (PERK), activating transcription factor 4 (ATF4) genes, and C/EBP homologous protein (CHOP) .
6. Application in Hydroisomerization
Specific Scientific Field
This compound is used in the field of chemical engineering, specifically in hydroisomerization .
Summary of the Application
The compound “2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” could potentially be used in hydroisomerization processes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The outcomes of this application are not detailed in the available resources .
properties
IUPAC Name |
3-(chloromethyl)-1,4-dioxaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQRXAWHKWEULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |
CAS RN |
5503-32-2 | |
Record name | AI 3-31959 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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